molecular formula C19H23N3OS B2572788 2,6,6-Trimethyl-1-(4-(((methylamino)thioxomethyl)amino)phenyl)-5,6,7-trihydroindol-4-one CAS No. 1023499-76-4

2,6,6-Trimethyl-1-(4-(((methylamino)thioxomethyl)amino)phenyl)-5,6,7-trihydroindol-4-one

Cat. No. B2572788
CAS RN: 1023499-76-4
M. Wt: 341.47
InChI Key: YXESMEFAXRSECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,6-Trimethyl-1-(4-(((methylamino)thioxomethyl)amino)phenyl)-5,6,7-trihydroindol-4-one is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
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Scientific Research Applications

Ring Transformation and Synthetic Approaches

  • Ring Enlargement via Amidinium-Intermediates : A novel method for ring enlargement of 2H-Azirine-3-methyl(phenyl)amines to produce compounds like 2,3-Dihydro-1,3,3-trimethylindol-2-one was reported, highlighting a new synthetic approach in the field of organic chemistry (Mekhael et al., 2002).

Synthesis of Derivatives and Analogues

  • Synthesis of Pteridine Derivatives : Research on the synthesis of reduced 2-Methyl-4-Oxo, 2-Methylamino-4-Oxo, and other pteridine derivatives, which are substrates for dihydropteridine reductase, has been documented. These studies contribute to understanding the reactivity and potential applications of similar complex molecules (Armarego et al., 1986).

Antimicrobial and Antioxidant Potential

  • Exploration of Antimicrobial and Antioxidant Properties : A study explored the antimicrobial and antioxidant potential of newly synthesized quinazoline-4(3H)-ones, indicating an interest in the medicinal chemistry applications of complex molecules similar to 2,6,6-Trimethyl-1-(4-(((methylamino)thioxomethyl)amino)phenyl)-5,6,7-trihydroindol-4-one (Kumar et al., 2011).

Cardiovascular Activity

  • Cardiovascular Activity Studies : Research on the synthesis and cardiovascular activity of difluoro-substituted hexahydroquinoline derivatives, including compounds with structural similarities to the molecule , has been conducted. These studies contribute to understanding the potential therapeutic applications in cardiovascular medicine (Gupta & Misra, 2008).

properties

IUPAC Name

1-methyl-3-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-12-9-15-16(10-19(2,3)11-17(15)23)22(12)14-7-5-13(6-8-14)21-18(24)20-4/h5-9H,10-11H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXESMEFAXRSECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)NC(=S)NC)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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